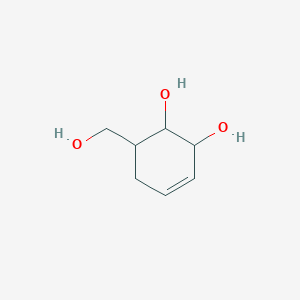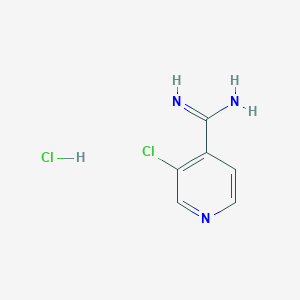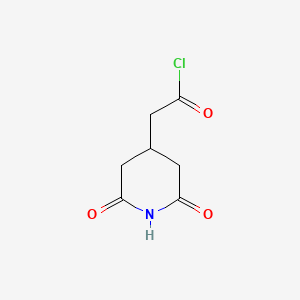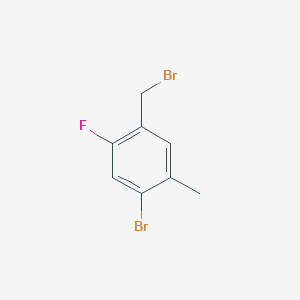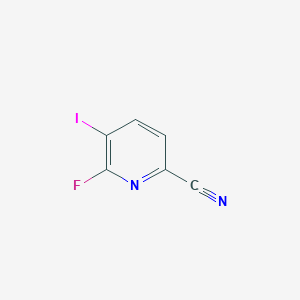
2,2-Dibromo-1-(4-tert-butylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-(4-(tert-butyl)phenyl)ethan-1-one: (MFCD10038243) is an organic compound with the molecular formula C12H14Br2O . It is a brominated ketone, characterized by the presence of two bromine atoms and a tert-butyl group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(4-(tert-butyl)phenyl)ethan-1-one typically involves the bromination of 1-(4-(tert-butyl)phenyl)ethan-1-one. The reaction is carried out using bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-(4-(tert-butyl)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-1-(4-(tert-butyl)phenyl)ethan-1-one involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects through specific molecular targets and pathways.
Comparación Con Compuestos Similares
2,2-Dibromo-1-phenylethan-1-one: Lacks the tert-butyl group, making it less sterically hindered.
2,2-Dibromo-1-(4-methylphenyl)ethan-1-one: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and steric properties.
2,2-Dibromo-1-(4-chlorophenyl)ethan-1-one: Has a chlorine atom instead of a tert-butyl group, altering its electronic properties.
Uniqueness: 2,2-Dibromo-1-(4-(tert-butyl)phenyl)ethan-1-one is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C12H14Br2O |
|---|---|
Peso molecular |
334.05 g/mol |
Nombre IUPAC |
2,2-dibromo-1-(4-tert-butylphenyl)ethanone |
InChI |
InChI=1S/C12H14Br2O/c1-12(2,3)9-6-4-8(5-7-9)10(15)11(13)14/h4-7,11H,1-3H3 |
Clave InChI |
RPZIXGWEBGSNOT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



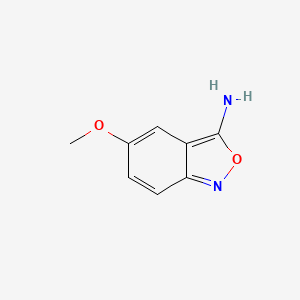
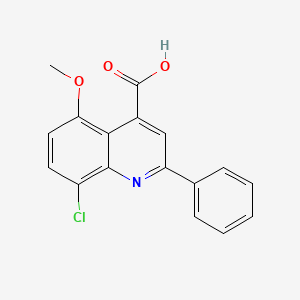

![(Z)-2-[4-(tert-Butyl)-5-[[5-(dihexylamino)thiophen-2-yl]methylene]thiazol-2(5H)-ylidene]malononitrile](/img/structure/B13692875.png)
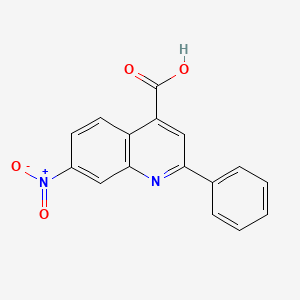
![2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine](/img/structure/B13692886.png)
